molecular formula C25H16BrCl B8243397 4-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene

4-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene

Cat. No.: B8243397
M. Wt: 431.7 g/mol
InChI Key: JNAXRGWFFDZMGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene is an organic compound that belongs to the fluorene family This compound is characterized by the presence of bromine, chlorine, and phenyl groups attached to the fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene typically involves multi-step organic reactions. One common method includes the bromination of 9-(3-chlorophenyl)-9-phenyl-9H-fluorene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Substitution Reactions: The bromine and chlorine atoms in this compound can undergo nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of derivatives with different substituents replacing bromine or chlorine.

    Oxidation: Formation of oxidized fluorene derivatives.

    Reduction: Formation of reduced fluorene derivatives.

Scientific Research Applications

4-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene has several applications in scientific research:

    Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

    Pharmaceuticals: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.

    Materials Science: Utilized in the development of novel materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of 4-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene depends on its application. In organic electronics, its role as a semiconductor involves the movement of electrons through its conjugated system. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to therapeutic effects. The exact pathways and targets would vary based on the specific application and derivative used.

Comparison with Similar Compounds

    9-Phenyl-9H-fluorene: Lacks the bromine and chlorine substituents, making it less reactive in certain chemical reactions.

    4-Bromo-9H-fluorene: Contains bromine but lacks the phenyl and chlorophenyl groups, affecting its electronic properties.

    9-(3-Chlorophenyl)-9H-fluorene: Contains the chlorophenyl group but lacks the bromine and additional phenyl group.

Uniqueness: 4-Bromo-9-(3-chlorophenyl)-9-phenyl-9H-fluorene is unique due to the combination of bromine, chlorine, and phenyl groups, which impart distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability.

Properties

IUPAC Name

4-bromo-9-(3-chlorophenyl)-9-phenylfluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16BrCl/c26-23-15-7-14-22-24(23)20-12-4-5-13-21(20)25(22,17-8-2-1-3-9-17)18-10-6-11-19(27)16-18/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAXRGWFFDZMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C42)C(=CC=C3)Br)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16BrCl
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.